molecular formula C17H19N5 B7449561 N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine

N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine

Cat. No.: B7449561
M. Wt: 293.4 g/mol
InChI Key: YPEKNFWSWRIOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-cancer activity and has been studied for its potential use in cancer treatment. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the death of cancer cells and has potential therapeutic applications.
Biochemical and physiological effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine in lab experiments is its high selectivity for cancer cells. This selectivity reduces the potential for off-target effects and toxicity. However, a limitation of using this compound in lab experiments is its low solubility, which can make it difficult to administer and study.

Future Directions

There are several future directions for the study of N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine. One direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the investigation of its potential use in combination with other anti-cancer agents for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine involves the use of several chemical reagents and procedures. The detailed synthesis method is beyond the scope of this paper, but it can be found in various scientific publications.

Properties

IUPAC Name

N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-13(2)11-22(12-14-5-3-4-8-18-14)16-7-6-15-17(21-16)20-10-9-19-15/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEKNFWSWRIOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC=CC=N1)C2=NC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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